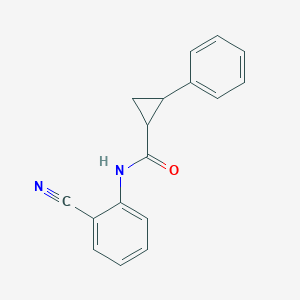
N-(2-cyanophenyl)-2-phenylcyclopropane-1-carboxamide
説明
Synthesis Analysis
The synthesis of N-cyanoacetamides, which is a class of compounds that “N-(2-cyanophenyl)-2-phenylcyclopropanecarboxamide” belongs to, can be carried out in several ways . One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis
N-cyanoacetamides are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Physical and Chemical Properties Analysis
“N-(2-cyanophenyl)-2-phenylcyclopropanecarboxamide” is a solid substance . Its molecular weight is 186.21 .Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . Sigma-Aldrich does not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . The product is classified as a Combustible Solid under the Storage Class Code 11 .
作用機序
Target of Action
It’s structurally similar to perampanel , which is a selective non-competitive antagonist of AMPA receptors . Therefore, it’s plausible that N-(2-cyanophenyl)-2-phenylcyclopropanecarboxamide might also interact with AMPA receptors or similar targets.
Mode of Action
Perampanel, a structurally similar compound, acts as a non-competitive antagonist of ampa receptors . This means it binds to a site on the receptor different from the active site, preventing the receptor from adopting an active conformation. This could potentially be a similar mechanism for N-(2-cyanophenyl)-2-phenylcyclopropanecarboxamide.
Biochemical Pathways
AMPA receptors play a crucial role in synaptic transmission and plasticity in the central nervous system .
Result of Action
If it acts similarly to perampanel, it could potentially inhibit the activation of ampa receptors, thereby modulating neuronal excitability .
生化学分析
Biochemical Properties
N-(2-cyanophenyl)-2-phenylcyclopropanecarboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with human DNA topoisomerase II, an enzyme crucial for DNA replication and cell division . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity and leading to potential anticancer effects.
Cellular Effects
N-(2-cyanophenyl)-2-phenylcyclopropanecarboxamide influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as MCF-7 and A-549, this compound exhibits significant inhibitory activity, suggesting its potential as an anticancer agent . The compound’s impact on cell function includes alterations in cell cycle progression and induction of apoptosis.
Molecular Mechanism
The molecular mechanism of N-(2-cyanophenyl)-2-phenylcyclopropanecarboxamide involves its binding interactions with biomolecules. It binds to the active site of human DNA topoisomerase II, inhibiting the enzyme’s function and leading to the disruption of DNA replication and cell division . This inhibition can result in the induction of apoptosis in cancer cells. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-cyanophenyl)-2-phenylcyclopropanecarboxamide change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity over extended periods . Degradation products may form under certain conditions, potentially altering its efficacy and safety profile.
Dosage Effects in Animal Models
The effects of N-(2-cyanophenyl)-2-phenylcyclopropanecarboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological processes . Threshold effects are also noted, where a minimum effective dose is required to achieve the desired biological activity.
Metabolic Pathways
N-(2-cyanophenyl)-2-phenylcyclopropanecarboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these pathways is essential for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of N-(2-cyanophenyl)-2-phenylcyclopropanecarboxamide within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . These interactions determine its accumulation and distribution, influencing its efficacy and safety profile.
Subcellular Localization
N-(2-cyanophenyl)-2-phenylcyclopropanecarboxamide exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and the subsequent biological effects.
特性
IUPAC Name |
N-(2-cyanophenyl)-2-phenylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c18-11-13-8-4-5-9-16(13)19-17(20)15-10-14(15)12-6-2-1-3-7-12/h1-9,14-15H,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQZXISHQQFAHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=CC=CC=C2C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-chloro-2,3,3,3-tetrafluoropropanoyl)amino]butanoic acid](/img/structure/B3820249.png)
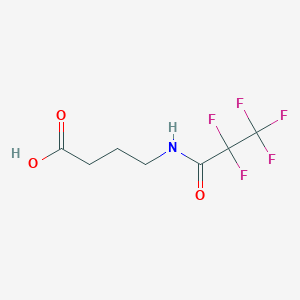
![N-(4-bromophenyl)-2-{[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B3820264.png)
![2-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B3820270.png)
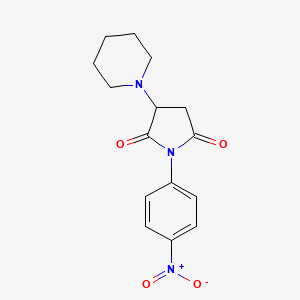
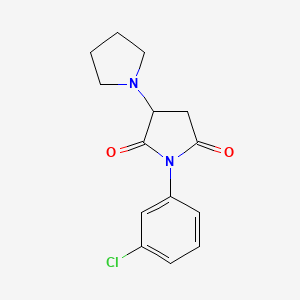
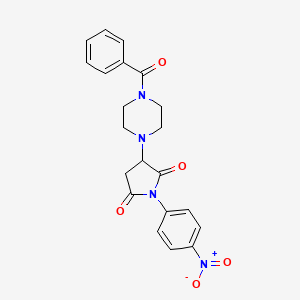
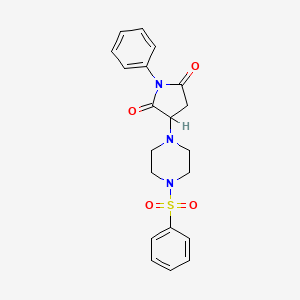
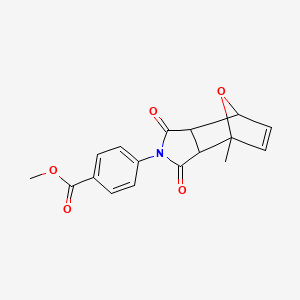
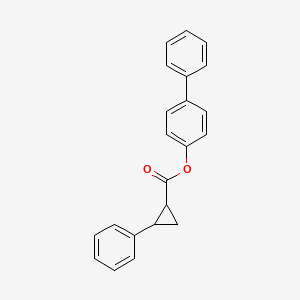
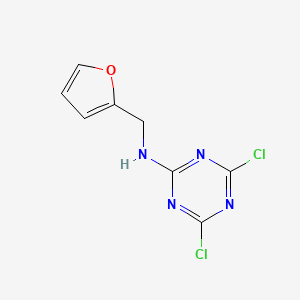
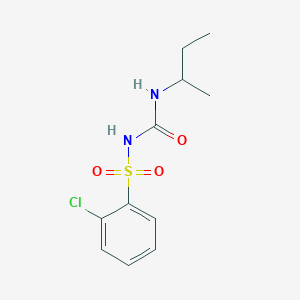
![2-chloro-N-{[(3,4-dichlorophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B3820354.png)
![1-(4-Chlorophenyl)-3-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]urea](/img/structure/B3820362.png)
